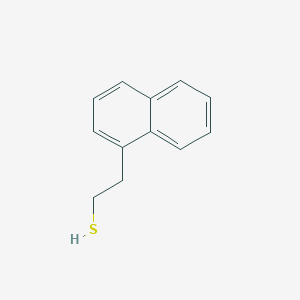

2-(1-Naphthyl)ethanethiol

カタログ番号 B2581417

CAS番号:

91720-77-3

分子量: 188.29

InChIキー: WPVLFNJWOIPANN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

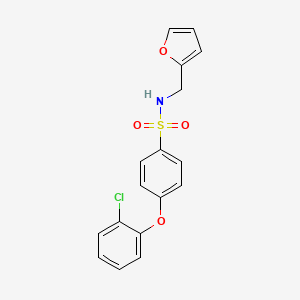

2-(1-Naphthyl)ethanethiol, also known as 2-(naphthalen-1-yl)ethane-1-thiol, is a chemical compound with the molecular weight of 188.29 . It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings .

Synthesis Analysis

The synthesis of naphthalene derivatives can be achieved through various organic transformations. For instance, an SN2 reaction involving 2-naphthol and butyl p-toluenesulfonate has been reported . This reaction is performed in a single lab period and yields a solid product .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a naphthalene ring attached to an ethanethiol group . Naphthalenes are a class of arenes, in which two benzene rings are fused in an ortho position .Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives are diverse. One example is the SN2 reaction of 2-naphthol with butyl p-toluenesulfonate . This reaction is of fundamental importance in introductory organic chemistry courses .科学的研究の応用

Chiral Modification of Catalysts

- Chiral Modification for Enantioselective Hydrogenation : 1-Naphthyl-1,2-ethanediol, a compound structurally related to 2-(1-Naphthyl)ethanethiol, has been demonstrated as an effective chiral modifier of platinum for the enantioselective hydrogenation of activated ketones, marking a significant advance in the field of asymmetric catalysis. The success of this application relies on substrate-modifier interactions, highlighting the potential of naphthyl-based compounds in catalytic processes (Marinas, Mallát, & Baiker, 2004).

Synthesis of Complex Molecules

- Catalytic Synthesis of 1-Thioamidoalkyl-2-naphthols : The use of naphthol derivatives in the catalytic synthesis of complex molecules such as 1-thioamidoalkyl-2-naphthols demonstrates the versatility of these compounds in organic synthesis. The process involves a one-pot multi-component condensation, showcasing the efficiency and potential of naphthol derivatives in facilitating complex chemical reactions under environmentally friendly conditions (Irannejad-Gheshlaghchaei et al., 2020).

Fluorescence in Nanoclusters

- Fluorescence Behavior in Nanoclusters : The synthesis of Au25 nanoclusters protected by 2-(naphthalen-2-yl)ethanethiolate revealed interesting fluorescence properties, with significant enhancement in quantum yield compared to similar nanoclusters protected by other ligands. This research not only underscores the importance of naphthyl-based thiolates in modifying the optical properties of nanoclusters but also contributes to our understanding of the role surface ligands play in determining fluorescence behavior, potentially opening new pathways for the development of optoelectronic devices (Wang, Zhu, Cao, & Zhu, 2014).

特性

IUPAC Name |

2-naphthalen-1-ylethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVLFNJWOIPANN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581334.png)

![N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2581336.png)

![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2581337.png)

![2-Amino-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B2581338.png)

![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan](/img/structure/B2581339.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2581345.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)

![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)